5-[4-(cyclopropylmethyl)piperazin-1-yl]-N-(3-methoxypropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
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Overview
Description
5-[4-(cyclopropylmethyl)piperazin-1-yl]-N-(3-methoxypropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine is a complex organic compound that belongs to the class of heterocyclic compounds It contains a piperazine ring, a cyclopropylmethyl group, and an oxadiazole-pyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(cyclopropylmethyl)piperazin-1-yl]-N-(3-methoxypropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and cyclized to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which are efficient and scalable methods . These methods allow for the production of large quantities of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-[4-(cyclopropylmethyl)piperazin-1-yl]-N-(3-methoxypropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the oxadiazole-pyrazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
5-[4-(cyclopropylmethyl)piperazin-1-yl]-N-(3-methoxypropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-[4-(cyclopropylmethyl)piperazin-1-yl]-N-(3-methoxypropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share a piperazine moiety and have been studied for their alpha1-adrenergic receptor affinity.
Indole Derivatives: Indole-3-acetic acid and its derivatives have diverse biological and clinical applications.
Uniqueness
5-[4-(cyclopropylmethyl)piperazin-1-yl]-N-(3-methoxypropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine is unique due to its combination of a piperazine ring, a cyclopropylmethyl group, and an oxadiazole-pyrazine moiety. This unique structure contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
5-[4-(cyclopropylmethyl)piperazin-1-yl]-N-(3-methoxypropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N7O2/c1-24-10-2-5-17-15-16(19-14-13(18-15)20-25-21-14)23-8-6-22(7-9-23)11-12-3-4-12/h12H,2-11H2,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTZAUYOWIYUGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC2=NON=C2N=C1N3CCN(CC3)CC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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